molecular formula C19H33N3O4S B10759654 N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide

N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide

Cat. No.: B10759654
M. Wt: 399.6 g/mol
InChI Key: BSBJWRKWANAVRQ-POTLKAILSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. One known target is the chymotrypsin-like elastase family member 1, which is involved in various biological processes . The compound may exert its effects by binding to this enzyme and modulating its activity, thereby affecting downstream pathways and cellular functions.

Comparison with Similar Compounds

N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide is unique due to its specific structure and functional groups. Similar compounds include other n-acylpyrrolidines, such as:

These similar compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C19H33N3O4S

Molecular Weight

399.6 g/mol

IUPAC Name

N-[(2S,3R)-2-[(2S)-3-methyl-1-oxobutan-2-yl]-1-[(E)-4-piperidin-1-ylbut-2-enoyl]pyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C19H33N3O4S/c1-15(2)16(14-23)19-17(20-27(3,25)26)9-13-22(19)18(24)8-7-12-21-10-5-4-6-11-21/h7-8,14-17,19-20H,4-6,9-13H2,1-3H3/b8-7+/t16-,17+,19-/m0/s1

InChI Key

BSBJWRKWANAVRQ-POTLKAILSA-N

Isomeric SMILES

CC(C)[C@H](C=O)[C@H]1[C@@H](CCN1C(=O)/C=C/CN2CCCCC2)NS(=O)(=O)C

Canonical SMILES

CC(C)C(C=O)C1C(CCN1C(=O)C=CCN2CCCCC2)NS(=O)(=O)C

Origin of Product

United States

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